1-(3-Chloropropoxy)-2,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSUDKCGWJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278704 | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31264-52-5 | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31264-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropoxy)-2,3-dimethylbenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,3-dimethylphenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropoxy group to a propoxy group.
Substitution: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propoxy derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
1-(3-Chloropropoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropoxy)-2,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural similarity (chloroalkyl or alkoxy substituents on methyl-substituted benzene rings) and available
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-(3-Chloropropoxy)-2,3-dimethylbenzene | C₁₁H₁₅ClO | 198.69 | 31264-52-5 | 2,3-dimethylbenzene + 3-chloropropoxy group |
| 1-(1-Chloroethyl)-2,3-dimethylbenzene | C₁₀H₁₃Cl | 168.66 | 60907-88-2 | 2,3-dimethylbenzene + 1-chloroethyl group |
| 1-(Chloromethyl)-2,3-dimethylbenzene | C₉H₁₁Cl | 154.64 | 13651-55-3 | 2,3-dimethylbenzene + chloromethyl group |
| 1-(Chloromethyl)-3,5-dimethylbenzene | C₉H₁₁Cl | 154.64 | N/A | 3,5-dimethylbenzene + chloromethyl group |
Key Observations :
- The target compound has the highest molecular weight due to the extended 3-chloropropoxy chain.
- Chloroethyl (C₁₀H₁₃Cl) and chloromethyl (C₉H₁₁Cl) analogs differ in substitution position and alkyl chain length.
Physical Properties
Key Observations :
Key Observations :
- Thionyl chloride (SOCl₂) is effective for converting alcohols to chlorides, as seen in the synthesis of 1-(chloromethyl)-3,5-dimethylbenzene .
Biological Activity
1-(3-Chloropropoxy)-2,3-dimethylbenzene, also known by its chemical identifier 31264-52-5, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClO
- Molecular Weight : 224.70 g/mol
- CAS Number : 31264-52-5
The compound features a chloropropoxy group attached to a dimethylbenzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of chloropropoxy compounds often exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Insecticidal Activity
This compound has been evaluated for insecticidal properties. Structural modifications in related compounds have led to enhanced insecticidal activity, indicating that the chloropropoxy moiety may contribute positively to this effect. In vitro assays revealed that certain derivatives exhibited effective mortality rates against insect cell lines, suggesting a pathway for agricultural applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for microbial growth and insect metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to disruption and eventual cell death.
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various chlorinated compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 50 | 85% |
| Control (No Treatment) | - | 0% |
This data suggests that the compound has promising potential as an antimicrobial agent.
Case Study: Insecticidal Activity
In another investigation focused on agricultural applications, several analogs of chloropropoxy compounds were tested against Spodoptera frugiperda (fall armyworm). The results indicated that the compound led to a mortality rate of approximately 70% at a concentration of 100 µg/mL after 24 hours of exposure.
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| This compound | 100 | 70% |
| Control (Untreated) | - | 10% |
These findings highlight the compound's potential use in pest management strategies.
Q & A
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
- Approach : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the alkoxy chain). Test biological/physical properties in parallel (e.g., logP, IC₅₀). Use multivariate analysis to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
